(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the acetyl and hydroxy groups, and the attachment of the phenoxy and acetic acid moieties. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Phenoxyacetic Acid Derivatives: These compounds have a phenoxyacetic acid moiety and are used in various chemical and biological applications.
Uniqueness
2-(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H19NO8 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[4-[3-acetyl-4-hydroxy-2-(4-methoxycarbonylphenyl)-5-oxo-2H-pyrrol-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H19NO8/c1-12(24)18-19(13-3-5-14(6-4-13)22(29)30-2)23(21(28)20(18)27)15-7-9-16(10-8-15)31-11-17(25)26/h3-10,19,27H,11H2,1-2H3,(H,25,26) |
InChI Key |
RERYRAGTLYWYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.